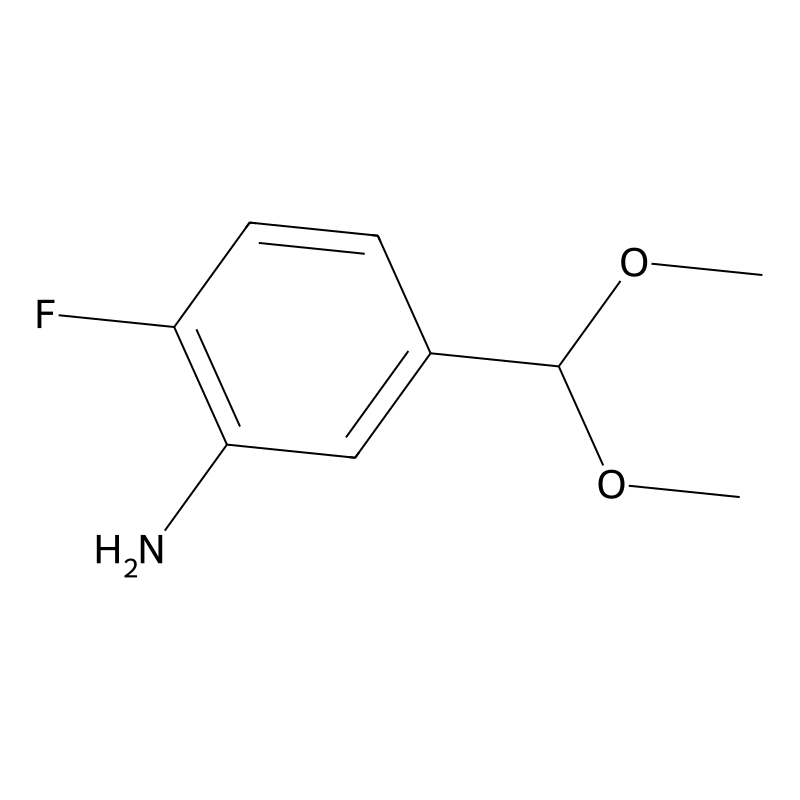

5-(Dimethoxymethyl)-2-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-(Dimethoxymethyl)-2-fluoroaniline is an organic compound characterized by a dimethoxymethyl group and a fluorine atom attached to an aniline structure. Its molecular formula is C10H12FNO2, and it features a fluorine atom at the second position of the aniline ring, which influences its chemical reactivity and biological properties. The presence of the dimethoxymethyl substituent enhances its solubility and potential interactions with biological targets.

- Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles, allowing for the introduction of different functional groups.

- Oxidation: The amino group can be oxidized to form nitro or other derivatives under appropriate conditions.

- Reduction: The compound can undergo reduction reactions to modify the functional groups, potentially yielding amines or other derivatives.

These reactions allow for the synthesis of a variety of derivatives that may exhibit different properties and activities.

Research indicates that 5-(Dimethoxymethyl)-2-fluoroaniline may possess significant biological activities. Preliminary studies suggest potential antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in medicinal chemistry. Its structural features may allow it to interact with specific biological pathways, although detailed mechanisms of action remain to be fully elucidated.

The synthesis of 5-(Dimethoxymethyl)-2-fluoroaniline typically involves several steps:

- Starting Material Preparation: The synthesis often begins with 2-fluoroaniline as the base compound.

- Introduction of Dimethoxymethyl Group: This can be achieved through reactions involving formaldehyde and methanol in the presence of suitable catalysts or reagents.

- Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Alternative synthetic routes may also exist, depending on the desired yield and purity.

5-(Dimethoxymethyl)-2-fluoroaniline has potential applications in various fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in targeting inflammation or infections.

- Chemical Synthesis: It can serve as a building block in organic synthesis for creating more complex molecules.

- Material Science: The compound may be utilized in developing new materials due to its unique chemical properties.

Studies investigating the interactions of 5-(Dimethoxymethyl)-2-fluoroaniline with biological systems are crucial for understanding its potential therapeutic effects. Research may focus on:

- Binding Affinity: Assessing how well the compound binds to specific enzymes or receptors.

- Mechanisms of Action: Exploring how the compound exerts its biological effects at the molecular level.

- Toxicity Profiles: Evaluating any adverse effects associated with its use.

These studies are essential for determining the safety and efficacy of the compound in clinical applications.

Several compounds share structural similarities with 5-(Dimethoxymethyl)-2-fluoroaniline. A comparison highlights its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluoroaniline | Fluorine at position 2 | Lacks dimethoxymethyl group |

| 4-Dimethoxyphenylamine | Dimethoxy groups at para position | No fluorine substitution |

| 5-(Methoxymethyl)-2-fluoroaniline | Methoxymethyl instead of dimethoxymethyl | Different alkyl substitution |

| 5-(Chloromethyl)-2-fluoroaniline | Chloromethyl group instead | Varies in halogen substitution |

The presence of both a dimethoxymethyl group and a fluorine atom distinguishes 5-(Dimethoxymethyl)-2-fluoroaniline from these similar compounds, potentially affecting its reactivity and biological activity.